Cniforin A Cniforin A
Brand Name: Vulcanchem
CAS No.: 40563-28-8
VCID: VC0190820
InChI:
SMILES:
Molecular Formula: C20H22O7
Molecular Weight: 374.38

Cniforin A

CAS No.: 40563-28-8

Cat. No.: VC0190820

Molecular Formula: C20H22O7

Molecular Weight: 374.38

* For research use only. Not for human or veterinary use.

Cniforin A - 40563-28-8

Specification

CAS No. 40563-28-8
Molecular Formula C20H22O7
Molecular Weight 374.38

Introduction

Chemical Identity and Classification

Cniforin A is classified as an angular furanocoumarin belonging to the broader categories of phenylpropanoids and polyketides. Its precise taxonomic classification places it within coumarins and derivatives, specifically under the subcategory of angular furanocoumarins . This compound represents one of the 429 chemical constituents identified in Cnidium monnieri (L.) Cusson, contributing to the plant's diverse phytochemical profile .

Chemical Nomenclature and Identifiers

The complete IUPAC name for Cniforin A is [(8S,9R)-8-(2-acetyloxypropan-2-yl)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 2-methylpropanoate, reflecting its complex structural arrangement . For identification purposes, the compound is associated with several standardized chemical identifiers:

Identifier TypeValue
InChIInChI=1S/C20H22O7/c1-10(2)19(23)26-17-15-13(24-18(17)20(4,5)27-11(3)21)8-6-12-7-9-14(22)25-16(12)15/h6-10,17-18H,1-5H3/t17-,18+/m1/s1
InChI KeyGUWOWSAGEMNEHI-MSOLQXFVSA-N

The compound can be represented in SMILES notation, with both canonical and isomeric representations available to account for its stereochemical properties :

  • Canonical SMILES: CC(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C

  • Isomeric SMILES: CC(C)C(=O)O[C@H]1C@HC(C)(C)OC(=O)C

Physical and Chemical Properties

Cniforin A possesses specific physical and chemical properties that determine its behavior in biological systems and influence its pharmacokinetic profile .

Basic Physical Properties

The fundamental physical properties of Cniforin A are summarized in the following table:

PropertyValue
Molecular FormulaC₂₀H₂₂O₇
Molecular Weight374.40 g/mol
Exact Mass374.13655304 g/mol
Topological Polar Surface Area (TPSA)88.10 Ų
XlogP3.00
Atomic LogP (AlogP)3.14

Structural Features

The compound features several important structural characteristics relevant to its biological activity:

Structural FeatureCount
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0
Rotatable Bonds4

These properties suggest that Cniforin A has moderate lipophilicity (as indicated by its LogP values) and a significant number of hydrogen bond acceptors, which may influence its interaction with biological targets .

Pharmacokinetic Profile

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Cniforin A has been computationally predicted using admetSAR 2, providing valuable insights into its potential behavior in biological systems .

Absorption and Distribution

ParameterPredictionProbability
Human Intestinal AbsorptionPositive98.04%
Caco-2 PermeabilityPositive66.89%
Blood-Brain Barrier PenetrationPositive62.50%
Human Oral BioavailabilityNegative64.29%
Subcellular LocalizationMitochondria70.13%

Transporter Interactions

TransporterInhibition PredictionProbability
OATP2B1Negative100.00%
OATP1B1Positive92.72%
OATP1B3Positive95.87%
MATE1Negative82.00%
OCT2Negative90.00%
BSEPPositive68.44%
P-glycoprotein (inhibitor)Positive81.51%
P-glycoprotein (substrate)Negative77.59%

The compound shows selective interaction with transporters, particularly with organic anion-transporting polypeptides (OATP1B1 and OATP1B3) and potential inhibition of P-glycoprotein and bile salt export pump (BSEP) .

Metabolic Enzyme Interactions

EnzymeInteraction TypePredictionProbability
CYP3A4SubstratePositive54.00%
CYP2C9SubstrateNegative81.49%
CYP2D6SubstrateNegative86.10%
CYP3A4InhibitionNegative50.84%
CYP2C9InhibitionNegative70.01%
CYP2C19InhibitionPositive53.62%
CYP2D6InhibitionNegative90.22%
CYP1A2InhibitionPositive58.94%
CYP2C8InhibitionNegative78.06%
CYP inhibitory promiscuity-Positive50.00%
UGT catalyzed-Negative0.00%

Cniforin A is predicted to be a substrate for CYP3A4 and may inhibit CYP2C19 and CYP1A2, suggesting potential for drug-drug interactions involving these metabolic pathways .

Current Research Status and Future Directions

Research Limitations

Despite being identified as a key active compound, specific research focusing exclusively on Cniforin A remains limited. Much of the current understanding comes from broader studies of Cnidium monnieri and its constituent compounds .

Future Research Directions

Further research directions for Cniforin A may include:

  • Isolation and purification methodologies to obtain higher yields of Cniforin A from natural sources

  • Structure-activity relationship studies to understand the specific functional groups responsible for its bioactivity

  • In vitro and in vivo studies focusing specifically on Cniforin A's anti-inflammatory and anti-allergic properties

  • Clinical investigations to establish efficacy and safety profiles for potential therapeutic applications

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